molecular formula C6H6F2 B2582537 3-Ethynyl-1,1-difluorocyclobutane CAS No. 1698054-36-2

3-Ethynyl-1,1-difluorocyclobutane

Cat. No.: B2582537
CAS No.: 1698054-36-2
M. Wt: 116.111
InChI Key: NEDKLPKMGRXYOK-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1-difluorocyclobutane is an organic compound with the molecular formula C6H6F2 It is a cyclobutane derivative featuring an ethynyl group and two fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,1-difluorocyclobutane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutane derivatives that have suitable leaving groups.

    Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Ethynylation: The ethynyl group is introduced through reactions involving alkynylation reagents like acetylene or its derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1-difluorocyclobutane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted cyclobutane derivatives.

    Substitution: Formation of amino or thio-substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethynyl-1,1-difluorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,1-difluorocyclobutane involves its interaction with molecular targets through its ethynyl and fluorine groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-3-propynylcyclobutane
  • 4-Ethynyl-1,1-difluorocyclohexane

Comparison

3-Ethynyl-1,1-difluorocyclobutane is unique due to the presence of both an ethynyl group and two fluorine atoms on the same carbon atom. This combination imparts distinct chemical reactivity and physical properties compared to similar compounds. For example, the fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the ethynyl group provides a site for further chemical modifications.

Properties

IUPAC Name

3-ethynyl-1,1-difluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2/c1-2-5-3-6(7,8)4-5/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDKLPKMGRXYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698054-36-2
Record name 3-ethynyl-1,1-difluorocyclobutane
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